molecular formula C17H20ClNO B14671379 Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- CAS No. 51448-91-0

Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-

Cat. No.: B14671379
CAS No.: 51448-91-0
M. Wt: 289.8 g/mol
InChI Key: IGECYPPSGBTOKX-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanol core substituted with a chlorine atom at the 4-position and a phenyl(propylamino)methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-chlorobenzyl alcohol with a suitable phenyl(propylamino)methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl(propylamino)methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of dechlorinated derivatives or modified phenyl(propylamino)methyl groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-chloro-α-methyl-: Similar structure but with a methyl group instead of the phenyl(propylamino)methyl group.

    Benzenemethanol, 4-chloro-α-phenyl-: Similar structure but with a phenyl group instead of the phenyl(propylamino)methyl group.

    Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of the chlorine and phenyl(propylamino)methyl groups.

Uniqueness

Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is unique due to the presence of both the chlorine atom and the phenyl(propylamino)methyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

51448-91-0

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

[4-chloro-2-[phenyl(propylamino)methyl]phenyl]methanol

InChI

InChI=1S/C17H20ClNO/c1-2-10-19-17(13-6-4-3-5-7-13)16-11-15(18)9-8-14(16)12-20/h3-9,11,17,19-20H,2,10,12H2,1H3

InChI Key

IGECYPPSGBTOKX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO

Origin of Product

United States

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